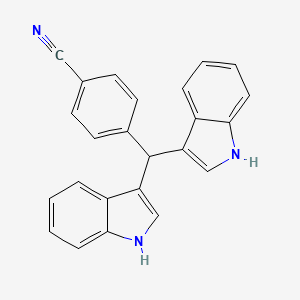

Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-

Description

Contextualizing Bisindolylmethane Derivatives in Bioactive Compound Discovery

Bisindolylmethane (BIM) and its derivatives, often referred to as diindolylmethanes (DIM), represent a prominent class of compounds that have garnered substantial attention in the realm of bioactive compound discovery. chemsrc.com The core structure, consisting of two indole (B1671886) rings linked by a methylene (B1212753) group, is a privileged scaffold found in numerous natural products isolated from terrestrial and marine sources. nih.gov This structural motif is associated with a wide array of pharmacological activities.

Extensive research has demonstrated that BIM derivatives possess potent biological effects, including:

Anticancer Activity : This is the most widely studied property of BIMs. They have been shown to inhibit the growth and proliferation of various cancer cell lines, including prostate, breast, colon, and pancreatic cancer. nih.gov The mechanisms are diverse, often involving the modulation of critical cellular signaling pathways essential for tumor growth.

Antibacterial and Antifungal Properties : Certain BIM derivatives have exhibited significant activity against various bacterial and fungal strains. chemsrc.com

Anti-inflammatory and Antioxidant Effects : The ability of these compounds to mitigate inflammation and oxidative stress has also been documented. chemsrc.com

Antiparasitic Activity : Recent studies have highlighted the potential of BIMs as agents against parasites like Trypanosoma brucei and Leishmania major. acs.org

The versatility of the BIM scaffold allows for extensive chemical modification, enabling researchers to synthesize libraries of analogues to explore structure-activity relationships and optimize for specific therapeutic targets. nih.gov This ongoing exploration solidifies the importance of bisindolylmethane derivatives as a foundational element in the search for new therapeutic agents. nih.gov

Table 1: Biological Activities of Bisindolylmethane (BIM) Derivatives

Biological Activity Description of Findings Reference Anticancer Inhibition of tumor growth and proliferation in various cancer models, including prostate, breast, and pancreatic cancer, through modulation of signaling pathways. [1, 5] Antiparasitic Activity against parasites such as Trypanosoma brucei and Leishmania major has been observed. Antibacterial Effectiveness against various bacterial strains. Anti-inflammatory Demonstrated ability to reduce inflammation. Antioxidant Capacity to counteract oxidative stress.

Significance of the Benzonitrile (B105546) Moiety in Medicinal Chemistry

The benzonitrile moiety, a benzene (B151609) ring substituted with a cyano (-CN) group, is a crucial functional group in medicinal chemistry. researchgate.netIts incorporation into drug candidates can significantly influence their pharmacological profiles. The nitrile group is a versatile synthetic intermediate and possesses unique physicochemical properties that are advantageous in drug design.

Key attributes of the benzonitrile moiety include:

Metabolic Stability : The nitrile group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug. researchgate.net* Bioisosterism : It can act as a bioisostere for other functional groups like carbonyls or halogens, allowing for molecular modifications that can enhance binding affinity to biological targets. researchgate.net* Polarity and Binding Interactions : The strong electron-withdrawing nature of the nitrile group alters the electronic properties of the aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π–π stacking interactions with protein residues. researchgate.net* Synthetic Handle : Benzonitrile is a valuable precursor for synthesizing a wide range of other chemical structures, including benzamides and other heterocyclic systems, which are important in various pharmaceuticals.

Over 30 pharmaceuticals containing a nitrile group have been approved by the FDA, highlighting the importance of this functional group in the development of effective therapeutic agents for a wide range of diseases. researchgate.net

Overview of Research Trajectories for the Chemical Compound

Research on Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- has primarily focused on its fundamental chemical synthesis and structural characterization. The compound is synthesized through the reaction of 4-cyanobenzaldehyde (B52832) with two equivalents of indole in the presence of a catalyst like iodine in acetonitrile (B52724). nih.gov Detailed structural analysis has been performed using X-ray crystallography. nih.govThese studies have confirmed its molecular structure, revealing the spatial arrangement of the indole rings relative to the benzonitrile plane. The dihedral angles between the indole systems and the benzene ring are reported to be 86.44° and 86.96°, with the angle between the two indole rings being 72.08°. nih.govIn its crystalline form, the molecules are linked into sheets by intermolecular hydrogen bonds. nih.gov While specific biological activity studies for Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- are not extensively reported in peer-reviewed literature, its chemical structure provides a clear trajectory for future research. Given the well-documented anticancer and broad antimicrobial activities of bisindolylmethane derivatives, a primary research avenue would be the comprehensive screening of this compound against various cancer cell lines and microbial pathogens. chemsrc.comnih.govFurthermore, the presence of the benzonitrile group suggests that investigations into its metabolic stability and potential for unique binding interactions with therapeutic targets are warranted. Future research will likely involve the synthesis of analogues to establish a structure-activity relationship and to explore its potential as a lead compound in drug discovery programs.

Table 2: Chemical and Physical Properties of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-

Property Value Reference Molecular Formula C24H17N3 nih.gov Molecular Weight 347.41 g/mol nih.gov Appearance Powder or crystalline solid chemsrc.com Melting Point Approximately -10°C chemsrc.com Primary Use Research chemical, pharmaceutical intermediate chemsrc.com Crystal System Monoclinic nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3/c25-13-16-9-11-17(12-10-16)24(20-14-26-22-7-3-1-5-18(20)22)21-15-27-23-8-4-2-6-19(21)23/h1-12,14-15,24,26-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSOCPWQAFNZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)C#N)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458160 | |

| Record name | Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698377-27-4 | |

| Record name | Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Routes

The core structure of Benzonitrile (B105546), 4-(di-1H-indol-3-ylmethyl)- is typically assembled through the electrophilic substitution reaction of indoles with an aldehyde.

Original Synthesis Protocols utilizing 4-Cyanobenzaldehyde (B52832) and Indole (B1671886) Precursors

The foundational method for synthesizing Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- involves the direct condensation of 4-cyanobenzaldehyde with two equivalents of indole. This reaction is generally acid-catalyzed, where the acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the electron-rich C3 position of the indole ring. An intermediate azafulvenium salt is formed, which then reacts with a second molecule of indole to yield the final product. longdom.org

A typical experimental procedure involves stirring a mixture of 4-cyanobenzaldehyde and indole in a suitable solvent, such as acetonitrile (B52724), in the presence of a catalyst. nih.gov Upon completion of the reaction, the mixture is treated with an aqueous solution of sodium thiosulfate (B1220275) to quench the catalyst, and the product is then extracted, purified, and crystallized. nih.gov

Catalyst-Mediated Synthesis Approaches

To improve reaction efficiency, reduce reaction times, and achieve higher yields under milder conditions, various catalyst systems have been developed.

Iodine Catalysis: Molecular iodine has proven to be a highly effective and mild catalyst for the synthesis of bis(indolyl)methanes. researchgate.net The reaction can be carried out at room temperature, often under solvent-free conditions, providing excellent yields in a short timeframe. A mixture of 4-cyanobenzaldehyde, indole, and a catalytic amount of iodine in acetonitrile can produce the desired product in a matter of seconds. nih.gov

Lewis Acid Catalysis: A wide range of Lewis acids have been employed to catalyze the synthesis of bis(indolyl)methanes. These catalysts activate the aldehyde carbonyl group towards nucleophilic attack by indole. Examples of effective Lewis acid catalysts include:

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) nih.gov

Gold(I) chloride (AuCl) nih.gov

Iron(III) dodecyl sulfate (B86663) (Fe(DS)₃) nih.gov

Nickel(II) iodide (NiI₂) longdom.org

These reactions are typically carried out in organic solvents like dichloromethane (B109758) at room temperature, offering good yields and relatively short reaction times. longdom.org Ionic liquids have also been used as media for Lewis acid-catalyzed synthesis of these compounds. researchgate.net

Green Chemistry Approaches in Compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for the synthesis of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- and related bis(indolyl)methanes.

Solvent-Free Conditions: A notable green approach is the execution of the synthesis under solvent-free conditions. This not only reduces environmental pollution but can also lead to shorter reaction times and simpler work-up procedures. rsc.orgbenthamdirect.com For instance, the reaction can be promoted by visible light irradiation using a tungsten lamp without any solvent or catalyst, affording good yields. tandfonline.comtandfonline.com

Bio-Catalysis: The use of enzymes as catalysts represents a key advancement in the green synthesis of bis(indolyl)methanes. mdpi.comrsc.orgrsc.org Lipases, such as α-chymotrypsin and lipase (B570770) from Thermomyces lanuginosus immobilized on silica (B1680970) gel (TLIM), have been successfully employed. nih.govmdpi.comresearchgate.net These enzymatic reactions are often conducted in aqueous media or ethanol-water mixtures, making the process environmentally friendly. mdpi.comrsc.org The use of biocatalysts offers advantages like high selectivity, mild reaction conditions, and biodegradability. mdpi.comrsc.org

Derivatization Strategies and Analogue Preparation

The therapeutic potential of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- can be fine-tuned through structural modifications of its constituent parts.

Structural Modifications of the Indole Moieties

The indole nucleus offers several positions for substitution, allowing for the generation of a diverse library of analogues. Modifications can be introduced at the nitrogen atom or at various positions on the benzene (B151609) ring of the indole moiety. For example, substituted indoles can be used as starting materials in the condensation reaction to produce bis(indolyl)methanes with varied electronic and steric properties.

Modifications of the Benzonitrile Scaffold

The benzonitrile portion of the molecule can also be modified to explore structure-activity relationships. This is typically achieved by using different substituted benzaldehydes in the initial condensation reaction. A wide array of aromatic aldehydes bearing either electron-donating or electron-withdrawing groups have been successfully employed in the synthesis of bis(indolyl)methanes, demonstrating the versatility of this synthetic approach. longdom.orgtandfonline.com

Introduction of Bridging Linker Variants in Bisindolylmethane Analogues

The core structure of bisindolylmethanes (BIMs), characterized by two indole moieties connected by a single carbon bridge, offers a versatile scaffold for chemical modification. A primary strategy for creating analogues with diverse properties is the introduction of various substituents on this bridging carbon atom. This is typically achieved by reacting indole with a wide array of aldehydes or ketones in the presence of a catalyst. The substituent of the carbonyl compound is thereby incorporated as the bridging linker, enabling the synthesis of a vast library of BIM derivatives.

The synthesis of the parent compound for this discussion, Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-, exemplifies this common approach. It is synthesized through the reaction of indole with 4-cyanobenzaldehyde. One documented method involves stirring a mixture of 4-cyanobenzaldehyde (1 mmol), indole (2 mmol), and a catalytic amount of iodine (0.2 mmol) in acetonitrile at room temperature. nih.gov This electrophilic substitution reaction proceeds efficiently to yield the desired product, 4-[Bis(1H-indol-3-yl)methyl]benzonitrile. nih.govnih.gov

Building on this fundamental reaction, researchers have explored a multitude of aldehydes to introduce functionalized bridging linkers, particularly those containing (hetero)aromatic systems. This line of inquiry has led to the development of BIM derivatives with distinct photophysical and biological properties. For instance, a series of BIMs functionalized with triphenylamine (B166846), N,N-dimethyl-1-naphthylamine, and 8-hydroxylquinolyl groups have been synthesized. mdpi.com These compounds were obtained in moderate to good yields (37–80%) through the condensation of indole with the corresponding formyl precursors (4-(diphenylamino)benzaldehyde, 4-(dimethylamino)naphthalene-1-carbaldehyde, and 8-hydroxyquinoline-5-carbaldehyde) in dry methanol (B129727), catalyzed by potassium hydrogen sulfate. mdpi.com Similarly, signaling moieties such as pyrene (B120774) and anthracene (B1667546) have been incorporated into the BIM structure to create fluorescent probes. acs.org

The development of more efficient and environmentally friendly synthetic methods has also expanded the scope of accessible linker variants. A taurine-catalyzed condensation of various aldehydes with indole in water represents a green chemistry approach to synthesizing BIM derivatives. nih.gov This method has proven effective for a broad range of substrates, affording numerous BIMs in excellent yields (59–90%). nih.gov Alternative methodologies that introduce variability at the bridging carbon include the acid-catalyzed reaction of indoles with vinyl ethers and a Lewis acid-promoted reductive alkylation of indoles using carboxylic acids and hydrosilanes. crossref.orgresearchgate.net

More complex modifications of the linker involve the formation of cyclic or bridged systems. A catalyst-controlled diastereoselective desymmetrization of bis(indolyl)-cyclohexadienones has been developed to furnish sp³-rich functionalized bis(indolyl) derivatives. nih.gov This atom- and step-economic reaction proceeds through a Friedel-Crafts alkylation followed by a catalyst-dependent selective C-C bond formation or rearrangement to yield bridged [3.3.1] bis(indolyl)-oxanes and cis-[6.7] fused bis(indolyl) oxepanes. nih.gov

The diversity of linker moieties is further highlighted by numerous natural products that are themselves bis-indole alkaloids containing N-heterocyclic linkers. rsc.org These structures feature linkers such as imidazole, imidazoline, imidazolinone, pyrrole, and piperazine, showcasing nature's synthetic versatility and providing inspiration for the design of novel BIM analogues. rsc.org

The table below summarizes the synthesis of various bisindolylmethane analogues with different bridging linkers.

| Aldehyde/Precursor | Catalyst | Solvent | Yield (%) | Bridging Linker |

| 4-Cyanobenzaldehyde | Iodine (I₂) | Acetonitrile | Not specified | 4-cyanophenyl |

| 4-(Diphenylamino)benzaldehyde | Potassium hydrogen sulfate (KHSO₄) | Methanol | 37-80 | 4-(diphenylamino)phenyl |

| 4-(Dimethylamino)naphthalene-1-carbaldehyde | Potassium hydrogen sulfate (KHSO₄) | Methanol | 37-80 | 4-(dimethylamino)naphthalen-1-yl |

| 8-Hydroxyquinoline-5-carbaldehyde | Potassium hydrogen sulfate (KHSO₄) | Methanol | 37-80 | 8-hydroxyquinolin-5-yl |

| Various aldehydes | Taurine | Water | 59-90 | Various |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure, providing precise data on bond lengths, angles, and the spatial arrangement of atoms.

Crystals of the title compound suitable for X-ray analysis were obtained by the slow evaporation of a methanol (B129727) solution. nih.gov The compound, with the chemical formula C₂₄H₁₇N₃, crystallizes in a monoclinic system. nih.gov The detailed crystallographic data and unit cell parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₄H₁₇N₃ |

| Molecular Weight (Mᵣ) | 347.41 |

| Crystal System | Monoclinic |

| a (Å) | 9.5882 (12) |

| b (Å) | 19.155 (3) |

| c (Å) | 10.3801 (13) |

| β (°) | 100.562 (3) |

| Volume (V) (ų) | 1874.1 (4) |

| Z (molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 296 K |

Data sourced from Deng et al. (2011). nih.gov

X-ray analysis reveals a non-planar conformation. The dihedral angles between the mean planes of the two indole (B1671886) ring systems and the plane of the benzonitrile (B105546) ring are 86.44 (7)° and 86.96 (7)°, respectively. nih.gov This nearly perpendicular orientation minimizes steric hindrance between the bulky indole groups and the central phenyl ring. The dihedral angle between the two indole ring systems themselves is 72.08 (6)°. nih.gov

| Dihedral Angle Description | Value (°) |

| Between the first indole ring and the benzonitrile ring | 86.44 (7) |

| Between the second indole ring and the benzonitrile ring | 86.96 (7) |

| Between the two indole ring systems | 72.08 (6) |

Data sourced from Deng et al. (2011). nih.gov

In the solid state, the packing of molecules within the crystal lattice is governed by intermolecular forces. For "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-", hydrogen bonding plays a crucial role in stabilizing the crystal structure.

The crystal packing is characterized by intermolecular, bifurcated (N—H)₂⋯N hydrogen bonds. In this network, the N—H groups of the two indole moieties from one molecule act as hydrogen bond donors, while the nitrogen atom of the cyano group on an adjacent molecule serves as the acceptor. nih.gov This specific interaction links the molecules together, forming two-dimensional sheets that lie parallel to the (010) crystallographic plane. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure and identifying the functional groups present in a molecule, especially in non-crystalline states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to probe the local chemical environments of atomic nuclei, such as ¹H (proton) and ¹³C. By analyzing chemical shifts, coupling constants, and signal integrations, a detailed map of the molecular structure can be constructed, confirming the connectivity of atoms.

While NMR is a standard method for the structural elucidation of such compounds, specific experimental ¹H NMR and ¹³C NMR data for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" were not available in the reviewed scientific literature. A typical analysis would involve assigning signals to the protons and carbons of the indole rings, the benzonitrile ring, and the methine bridge to confirm the molecule's constitution.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-", one would expect to observe characteristic absorption bands corresponding to its key functional groups. These would include N-H stretching vibrations for the indole rings, a sharp C≡N stretching band for the nitrile group, C-H stretching for the aromatic rings, and C=C stretching vibrations within the aromatic systems. However, specific experimental IR spectral data for the title compound were not located in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structural components of "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" through fragmentation analysis.

Molecular Weight Determination

High-resolution mass spectrometry (HRMS) has been employed to accurately determine the molecular weight of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-. The compound, with the molecular formula C24H17N3, has a calculated molecular weight of 347.41 g/mol . nih.gov Experimental data from HRMS analysis using Electrospray Ionization (ESI) shows a protonated molecule ([M+H]+) with a calculated mass-to-charge ratio (m/z) of 347.14225 and an observed m/z of 347.14123, which corroborates the assigned molecular formula and weight. scielo.br

Fragmentation Analysis

While a detailed mass spectrum outlining the complete fragmentation pathway of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- is not extensively documented in the reviewed literature, the fragmentation patterns of related bis(indolyl)methane derivatives provide insights into its likely dissociative pathways under mass spectrometric conditions.

The structure of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- is characterized by a central methane (B114726) carbon atom bonded to a 4-cyanophenyl group and two 1H-indol-3-yl moieties. The bonds connecting the methylene (B1212753) bridge to the indole rings are typically the most labile and prone to cleavage upon ionization.

A plausible primary fragmentation step involves the cleavage of one of the C-C bonds between the benzylic carbon and an indole ring. This would result in the formation of a stable indolylmethyl cation or a 4-cyanobenzyl cation with an attached indole ring. Further fragmentation could involve the loss of the cyano group or fragmentation within the indole rings themselves, although these are generally more stable structures.

Based on the analysis of similar compounds, the following table outlines the expected major fragments for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-". The relative intensities are hypothetical and serve to illustrate a potential mass spectrum.

| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) |

|---|---|---|---|

| 347.14 | [M+H]⁺ (Molecular Ion) | C₂₄H₁₈N₃⁺ | 100 |

| 230.10 | [M - C₈H₆N]⁺ | C₁₆H₁₂N₂⁺ | 80 |

| 130.07 | [C₉H₈N]⁺ | C₉H₈N⁺ | 65 |

| 117.06 | [C₈H₇N]⁺ | C₈H₇N⁺ | 40 |

| 102.05 | [C₇H₅N]⁺ | C₇H₅N⁺ | 30 |

Table 1. Proposed Mass Spectrometry Fragmentation Data for Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-

This interactive table is based on theoretical fragmentation patterns for compounds with similar structures.

The observation of the molecular ion peak provides direct confirmation of the molecular weight. The subsequent fragmentation pattern is instrumental in confirming the connectivity of the molecular structure, particularly the presence of the two indole moieties and the benzonitrile group attached to a central carbon.

Computational Chemistry and Molecular Modeling Investigations

Theoretical Predictions of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental in computational drug design for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Molecules with a TPSA greater than 140 Ų are generally poor at permeating cell membranes, while a TPSA below 90 Ų is often required for central nervous system activity.

LogP: The octanol-water partition coefficient (LogP) measures a compound's lipophilicity. This descriptor influences how a drug distributes in the body and its ability to cross lipid membranes.

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond donors and acceptors on a molecule is critical for its interaction with biological targets and for its solubility.

Rotatable Bonds: The count of rotatable bonds indicates the conformational flexibility of a molecule, which can affect its binding affinity to a target protein.

For "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-", the predicted molecular descriptors are summarized in the table below. These values are calculated using computational algorithms and provide a preliminary assessment of its drug-like properties.

| Molecular Descriptor | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C24H17N3 | Provides the elemental composition of the molecule. |

| Molecular Weight | 347.42 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| TPSA | 51.8 Ų | Suggests good potential for cell membrane permeability. |

| LogP (o/w) | 5.59 | Indicates high lipophilicity, favoring membrane crossing but potentially leading to lower aqueous solubility. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the indole (B1671886) rings can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The two indole nitrogens and the nitrile nitrogen can accept hydrogen bonds. |

| Rotatable Bonds | 3 | Suggests a moderate degree of conformational flexibility. |

This data is computationally predicted and has not been experimentally verified.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) can be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

For "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-", such calculations would reveal the most electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the indole rings and the cyano group would be expected to be regions of high electron density, making them potential sites for electrophilic attack or coordination to metal ions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A detailed analysis of the molecular orbitals would help in understanding its charge transfer properties and potential interactions with biological macromolecules. While specific quantum chemical studies on this exact molecule are not widely published, the methodology is a standard approach for characterizing novel compounds.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While docking studies specifically for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" are not detailed in the available literature, numerous studies on the parent bis(indolyl)methane (BIM) scaffold reveal its potential to interact with a wide range of biological targets. For instance, BIM derivatives have been docked against:

β-glucuronidase: Docking studies suggested that BIMs could interact with key amino acid residues within the active site of this enzyme, leading to its inhibition.

Microbial Enzymes: In silico analyses of BIMs against the bacterial target enzyme 2,2-dialkylglycine decarboxylase (PDB ID: 1d7u) indicated potent inhibitory activity, with interactions including pi-cation, pi-sigma, and pi-pi stacking.

Carrier Proteins: Docking experiments have been used to visualize the binding of BIMs to proteins like bovine α-casein and bovine serum albumin (BSA). These studies indicated that binding is primarily driven by hydrophobic interactions, hydrogen bonds, and van der Waals forces.

Based on these findings for related structures, it can be predicted that "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" would likely bind to protein targets through hydrophobic interactions involving its indole and phenyl rings, and hydrogen bonding via its indole N-H groups and the nitrile nitrogen. The 4-cyanophenyl group would significantly influence its binding profile compared to other substituted BIMs.

Dynamics Simulations for Conformational Flexibility and Stability Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations allow for the study of a molecule's conformational flexibility and the stability of ligand-protein complexes.

For the broader class of diindolylmethanes (DIMs), MD simulations have been utilized to understand their interaction with complex biological targets. For example, simulations were used to investigate how a DIM derivative could interact with the precursor of an oncomir, pre-miR-21, suggesting a potential mechanism for gene regulation.

In the context of "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-", MD simulations could be used to:

Explore its conformational landscape in an aqueous environment to identify low-energy, stable conformations.

Analyze the stability of its docked pose within a protein's active site, providing insights into the durability of key interactions over time.

Calculate the binding free energy of the ligand-target complex, offering a more accurate prediction of binding affinity than docking scores alone.

Although specific MD simulation data for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" is not presently available in published research, this technique represents a critical step in validating and refining the predictions made by molecular docking.

Structure-Activity Relationship (SAR) Prediction based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR models, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, are valuable for predicting the activity of new compounds and guiding the design of more potent analogs.

Studies on a series of bis(indolyl)methane derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to elucidate the structural requirements for antioxidant activity. These models generate contour maps that indicate where steric bulk or electrostatic charge modifications on the molecular scaffold would likely enhance or diminish biological activity.

For "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-", a computational SAR model could be developed by synthesizing and testing a series of analogs with varied substituents on the phenyl ring and the indole nuclei. The resulting data would allow for the creation of a predictive QSAR model. This model could then be used to:

Predict the biological activity of untested analogs.

Provide a rationale for the observed activities of the synthesized compounds.

Guide the rational design of new derivatives with improved potency and selectivity.

The existing QSAR studies on BIMs suggest that both the electronic and steric properties of the substituents play a crucial role in their biological effects. The nitrile group of "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" would contribute significantly to the electrostatic field of the molecule, a key parameter in such QSAR models.

Preclinical Biological Activity and Mechanistic Insights

Evaluation of In Vitro Biological Activities

The therapeutic potential of Benzonitrile (B105546), 4-(di-1H-indol-3-ylmethyl)- can be inferred from a range of in vitro assays conducted on structurally analogous bis(indolyl)methane derivatives. These studies highlight the broad-spectrum bioactivity of the BIM scaffold.

Cell-Based Assays (e.g., Antiproliferative Studies, Cell Apoptosis Induction, Cell Cycle Modulation)

Bis(indolyl)methane derivatives have demonstrated significant antiproliferative effects across various cancer cell lines. These compounds are known to inhibit cell growth and induce programmed cell death, or apoptosis. For instance, certain polyaromatic BIM derivatives have shown potent activity against the HT-29 colon cancer cell line. nih.gov The introduction of a triphenylamine (B166846) moiety to the BIM core resulted in a compound with an IC50 value of 3.93 μM against HT-29 cells. nih.gov

Furthermore, BIMs have been shown to induce apoptosis in human prostate cancer cells. One study reported that a specific BIM derivative significantly reduced the viability of LNCaP prostate cancer cells in a dose-dependent manner, with an IC50 of 0.64 ± 0.09 μM. nih.gov The observed growth inhibition was linked to the induction of apoptosis, as evidenced by characteristic morphological changes in the treated cells. nih.gov

Table 1: Antiproliferative Activity of Selected Bis(indolyl)methane Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| Triphenylamine BIM derivative | HT-29 (Colon Cancer) | 3.93 | nih.gov |

| Compound 5b | LNCaP (Prostate Cancer) | 0.64 ± 0.09 | nih.gov |

| 5,5'-dibromoDIM | HT-29 and RKO (Colon Cancer) | Not specified | nih.gov |

| α-cyano bis(indolyl)chalcone 21a | C4-2 (Prostate Cancer) | 3.9 | nih.gov |

| α-cyano bis(indolyl)chalcone 21c | 22Rv1 (Prostate Cancer) | 1.23 | nih.gov |

Enzyme Inhibition Assays (e.g., Glycosidase Inhibition, Deubiquitinase Inhibition)

The bis(indolyl)methane scaffold has been identified as a promising template for the development of enzyme inhibitors. Notably, several BIM derivatives have exhibited potent α-glucosidase inhibitory activity, which is a key target in the management of type 2 diabetes. nih.gov A study systematically evaluating a series of BIMs found that compounds with bromine substitutions on the indole (B1671886) ring were particularly effective. For example, one such brominated derivative displayed an IC50 value of 7.54 ± 1.10 μM against α-glucosidase, which was approximately 30 times more potent than the standard drug, acarbose. nih.gov

While the inhibitory activity of BIMs against glycosidases is well-documented, their effect on other enzyme classes, such as deubiquitinases (DUBs), is a less explored area. Deubiquitinases are critical regulators of protein stability and are considered attractive targets for cancer therapy. nih.govnih.gov Although direct inhibition of DUBs by Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- has not been reported, the known anticancer properties of the BIM scaffold suggest that this could be a potential, yet unconfirmed, mechanism of action.

Table 2: α-Glucosidase Inhibitory Activity of Bis(indolyl)methane Derivatives

| Compound | Substitution on Indole Ring | IC50 (μM) | Reference |

| 5a | None | 55.53 ± 0.40 | nih.gov |

| 5g | 5-Bromo | 7.54 ± 1.10 | nih.gov |

| 5e | 6-Chloro | 9.00 ± 0.97 | nih.gov |

| 5h | 7-Bromo | 9.57 ± 0.62 | nih.gov |

| Acarbose (Standard) | - | 261.45 ± 2.17 | nih.gov |

Receptor Interaction Studies (e.g., Competitive Binding Assays, Ca2+ Influx Assays)

Recent studies have revealed that bis-indole derivatives can act as ligands for nuclear receptors, which are crucial in various physiological and pathological processes. Specifically, certain BIMs have been identified as dual ligands for the nuclear receptors NR4A1 and NR4A2. mdpi.com These receptors are implicated in the progression of several cancers, and compounds that modulate their activity are of significant therapeutic interest. The studies indicate that these BIM derivatives act as inverse agonists for NR4A1 and NR4A2 in cancer cell lines. mdpi.com

In the context of ion channels, diindolylmethane (DIM) and its derivatives have been identified as selective blockers of T-type calcium channels. mdpi.com These channels are often aberrantly expressed in cancer cells and are involved in cell proliferation. The ability of BIMs to modulate Ca2+ influx through these channels presents another avenue for their anticancer effects. mdpi.com

Modulation of Gene Transcription and Protein Expression

The biological effects of bis(indolyl)methanes are often mediated by their ability to alter gene and protein expression within cells. A notable example is the induction of the cyclin-dependent kinase inhibitor p21 by 5,5'-dibromoDIM in colon cancer cells. nih.gov The upregulation of p21 was found to be dependent on the Krüppel-like factor 4 (KLF4) transcription factor. nih.gov In p53 wild-type cells, 5,5'-dibromoDIM activated p21 gene expression by promoting the binding of KLF4 and p53 to the p21 promoter. nih.gov This demonstrates a clear mechanism by which a BIM derivative can influence the expression of key regulatory proteins to exert its antiproliferative effects.

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Motifs with Biological Potency and Selectivity

The biological activity of bis(indolyl)methanes is highly dependent on their chemical structure, and several structure-activity relationship (SAR) studies have provided insights into the key molecular features that govern their potency and selectivity.

For antiproliferative activity, the nature of the substituent on the central methane (B114726) carbon is critical. The presence of a phenyl ring, as in Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-, often confers potent activity. The introduction of a cyano group on this phenyl ring, as seen in α-cyano bis(indolyl)chalcones, has been shown to result in selective cytotoxicity against prostate cancer cell lines. nih.gov Specifically, a compound with a 5-methoxyindole (B15748) and an N-methylated indole displayed an IC50 of 1.23 μM against the 22Rv1 prostate cancer cell line. nih.gov This suggests that the 4-cyano substitution in Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- is likely to be a key determinant of its biological activity profile.

In the context of α-glucosidase inhibition, substitutions on the indole rings play a significant role. The presence of electron-withdrawing groups, such as halogens (bromo and chloro), at various positions on the indole ring has been shown to dramatically increase inhibitory potency compared to the unsubstituted parent compound. nih.gov An electron-donating methyl group on the indole ring, however, resulted in only moderate activity. nih.gov This indicates that the electronic properties of the indole substituents are crucial for effective interaction with the enzyme's active site.

Pharmacophore Elucidation

A specific pharmacophore model for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" has not been detailed in the reviewed literature. However, for the broader class of bis(indolyl)methanes, the core pharmacophoric elements generally consist of two indole rings connected by a methylene (B1212753) bridge to a substituted phenyl ring. The indole moieties are known to engage in various biological interactions, and the nature and position of substituents on the phenyl ring can significantly influence activity. For related indole-based compounds, pharmacophore models have been developed in the context of specific targets, such as VEGFR-2 inhibitors, where key features include a heterocyclic aromatic ring system, a central aromatic linker, and hydrogen bond donor-acceptor moieties.

Impact of Stereoelectronic Factors on Activity and Selectivity

Detailed studies concerning the impact of stereoelectronic factors specifically for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" are not available. However, research on related bis(indolyl)methane derivatives indicates that the electronic properties of the substituents on the phenyl ring play a crucial role in their biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the molecule's interaction with its biological targets. The spatial arrangement of the indole and phenyl rings, as dictated by the central methane carbon, is also a critical determinant of activity. X-ray crystallography data for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" reveals specific dihedral angles between the indole and benzene (B151609) rings, which would influence its binding capabilities. nih.govnih.gov

Investigation of Molecular Mechanisms of Action

Identification of Specific Molecular Targets

Direct molecular targets for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" have not been explicitly identified in the available scientific literature. Research on analogous indole compounds suggests a range of potential targets. For example, various indole derivatives have been investigated as inhibitors of enzymes like VEGFR-2 and as modulators of protein-protein interactions.

Signaling Pathway Modulation

There is no specific information detailing the modulation of signaling pathways by "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-". However, related indole compounds have been shown to affect various signaling cascades implicated in cancer, such as the Hedgehog and Wnt/β-catenin pathways. nih.govresearchgate.netnih.gov For instance, a novel indole derivative has been reported to suppress Hedgehog signaling by repressing Smoothened (SMO) activity. nih.gov Another related compound, indole-3-carbinol, has been shown to inhibit the Wnt/β-catenin signaling pathway in melanoma cells. researchgate.netnih.gov

Cellular Process Perturbations (e.g., Tubulin Polymerization Inhibition)

While a number of indole-containing molecules are recognized as inhibitors of tubulin polymerization, specific studies demonstrating this activity for "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" are not present in the reviewed literature. nih.govnih.govsemanticscholar.org The broader class of arylthioindoles and other indole derivatives have been shown to inhibit tubulin assembly by binding to the colchicine (B1669291) site. nih.gov Mechanistic studies on some of these related compounds have confirmed their ability to arrest the cell cycle in the G2/M phase and induce apoptosis. rsc.org

Preclinical In Vivo Model Studies for Efficacy Assessment

No preclinical in vivo studies assessing the efficacy of "Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-" in animal models were found in the public domain.

Animal Models for Disease States (e.g., Cancer Models, Inflammatory Models)

There is no publicly available scientific literature detailing the evaluation of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- in any animal models of disease. Therefore, no data on its efficacy in cancer, inflammatory, or other disease models can be provided.

Pharmacodynamic Biomarker Analysis in Preclinical Settings

Consistent with the absence of in vivo studies, there are no reports on the analysis of pharmacodynamic biomarkers following the administration of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- in preclinical settings. Such studies would typically follow evidence of biological activity in animal models to understand the compound's mechanism of action and dose-response relationship at a molecular level.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

While the synthesis of Benzonitrile (B105546), 4-(di-1H-indol-3-ylmethyl)- can be achieved through established methods, future research will likely focus on the development of more sustainable and efficient synthetic protocols. nih.gov The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis, aiming to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts. nih.gov

Future synthetic strategies are expected to include:

Enzymatic Catalysis: The use of enzymes, such as lipases, as biocatalysts in aqueous media presents a mild, efficient, and environmentally benign alternative to traditional acid catalysts. rsc.orgresearchgate.net This approach offers high yields, a broad substrate scope, and the potential for catalyst reuse. rsc.org

Heterogeneous Catalysts: The development of solid acid catalysts, such as silica-supported catalysts or functionalized nanoparticles, offers advantages like easy separation from the reaction mixture, reusability, and reduced environmental waste. researchgate.netacs.org

Alternative Energy Sources: Methodologies employing ultrasound or visible light irradiation are being explored to accelerate reaction times and improve yields under solvent-free conditions, further enhancing the sustainability of the synthesis. bohrium.comresearchgate.net

One-Pot Tandem Reactions: Designing synthetic routes that combine multiple steps into a single operation, such as the aerobic oxidation of alcohols to aldehydes followed by condensation with indoles, can significantly improve efficiency and reduce waste. acs.org

These innovative synthetic approaches will not only make the production of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- and its analogues more economically viable and environmentally friendly but also facilitate the generation of diverse libraries for biological screening.

Advanced Computational Design of Analogues with Enhanced Specificity and Potency

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new chemical entities with improved pharmacological profiles. For Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-, future research will heavily rely on these in silico methods to design analogues with enhanced target specificity and potency.

Key computational approaches will include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Three-dimensional QSAR (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA), will be crucial for understanding the structural requirements for a desired biological activity, like antioxidant or anticancer effects. bohrium.comresearchgate.netsciensage.info These models can predict the activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates.

Molecular Docking Simulations: In silico molecular docking studies will be employed to predict and analyze the binding interactions of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- analogues with specific biological targets, such as enzymes or receptors. nih.govbenthamdirect.com This can help in understanding the mechanism of action and in designing modifications to the molecule to improve its binding affinity and selectivity. For instance, docking studies have been used to investigate the binding of BIM derivatives to targets like the mitotic kinesin Eg5. nih.gov

By integrating these computational strategies, researchers can accelerate the discovery of new analogues of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- with superior therapeutic potential and reduced off-target effects.

Deepening Mechanistic Understanding at the Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- is fundamental for its development as a therapeutic agent. While the broader class of BIMs is known to exhibit a range of biological effects, the precise pathways modulated by this specific compound require further elucidation.

Future research in this area should focus on:

Target Identification and Validation: Identifying the specific molecular targets with which the compound interacts is a primary objective. This can involve a combination of computational predictions and experimental validation using techniques like affinity chromatography and proteomics.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways is crucial. For example, studies on other BIMs suggest mechanisms involving the induction of cell cycle arrest and the modulation of key regulatory proteins. researchgate.net Some BIMs have been reported to inhibit enzymes like topoisomerase I and mitochondrial F0F1-ATP synthase. nih.gov

Structural Biology: Elucidating the crystal structure of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- and its complexes with biological targets can provide detailed insights into its mode of action at an atomic level. nih.gov

A deeper mechanistic understanding will not only support the rationale for its therapeutic use but also aid in the design of more effective and selective second-generation compounds.

Development of Targeted Delivery Systems for Preclinical Applications

The therapeutic efficacy of a drug is often limited by its bioavailability, solubility, and potential for off-target toxicity. The development of advanced drug delivery systems can help overcome these challenges. For Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-, which is a lipophilic molecule, encapsulation in nanocarriers is a promising future direction for preclinical studies.

Potential targeted delivery systems include:

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate the compound, improving its solubility and providing controlled release. nih.govmdpi.com The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation in specific tissues or cells, such as tumors. nih.govfrontiersin.org

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are other viable options for delivering lipophilic drugs. nih.gov These systems are biocompatible and can improve the pharmacokinetic profile of the encapsulated compound.

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes) can further improve specificity and reduce systemic exposure.

These targeted delivery strategies have the potential to significantly enhance the therapeutic index of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- in preclinical models of various diseases.

Potential for Multitargeting Approaches in Complex Diseases

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple signaling pathways. nih.govmdpi.com Consequently, drugs that can modulate multiple targets simultaneously, known as multitargeting agents, are gaining increasing attention. The diverse pharmacological activities reported for the BIM scaffold suggest that Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- could be a promising candidate for such an approach. nih.gov

Future research should explore:

Polypharmacology Profiling: A systematic screening of the compound against a wide range of biological targets can help to identify its polypharmacological profile. This will reveal its potential to simultaneously modulate multiple pathways relevant to a specific disease.

Synergistic Combinations: Investigating the synergistic effects of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- with other therapeutic agents could lead to more effective combination therapies.

Application in Neurodegenerative Diseases and Cancer: The molecular crosstalk between cancer and neurodegenerative diseases presents an intriguing area for the application of multitargeting agents. nih.gov Given the known anticancer properties of BIMs, exploring the potential of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- in neurodegenerative disease models is a logical next step.

By embracing a multitargeting perspective, researchers may unlock the full therapeutic potential of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- in the treatment of complex and challenging diseases.

Q & A

Q. What are the established synthetic routes for Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-, and how can reaction conditions be optimized?

The synthesis typically involves coupling indole derivatives with a benzonitrile scaffold. For example, methyl ester derivatives (e.g., DIM-C-pPhCO2Me) are synthesized via esterification or nucleophilic substitution under anhydrous conditions . Optimization may include:

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for similar benzonitrile derivatives to improve regioselectivity .

- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance solubility (e.g., DMSO solubility: 2 mg/mL) .

- Purification : HPLC (≥98% purity) and column chromatography are critical for isolating the target compound .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

Structural confirmation relies on:

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, providing bond lengths, angles, and torsional parameters .

- Spectroscopy : H/C NMR to confirm indole proton environments and nitrile/ester functional groups .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 380.44 g/mol for DIM-C-pPhCO2Me) .

Q. What preliminary biological screening data exist for this compound?

DIM-C-pPhCO2Me exhibits antagonistic activity against NR4A1, a nuclear receptor implicated in cancer cell proliferation. Key findings include:

- In vitro assays : Dose-dependent inhibition of cancer cell lines (e.g., prostate, breast) at micromolar concentrations .

- Mechanistic studies : Western blotting and siRNA knockdown validate NR4A1 pathway modulation .

Advanced Research Questions

Q. How can experimental design address solubility limitations in biological assays?

The compound’s limited aqueous solubility (2 mg/mL in DMSO) necessitates:

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in IC values across studies may arise from:

- Cell line variability : Differences in NR4A1 expression levels or metabolic activity .

- Assay conditions : Standardizing incubation times (e.g., 48 vs. 72 hours) and serum-free vs. serum-containing media .

- Data normalization : Use of internal controls (e.g., β-actin) to account for cell viability variations.

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

SAR analysis should focus on:

- Indole substitution : Testing derivatives with halogenated or alkylated indole rings to assess steric/electronic effects .

- Linker flexibility : Comparing rigid (e.g., triazole) vs. flexible (e.g., methylene) linkers using molecular docking .

- Crystallographic data : Leveraging SHELX-refined structures to correlate torsional angles with bioactivity .

Q. How can computational modeling enhance understanding of its mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.